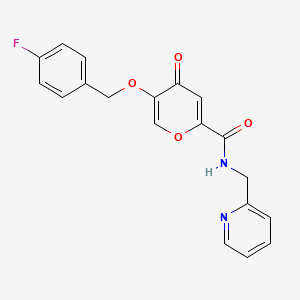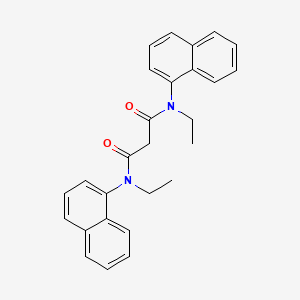
(4-Isobutoxyphenyl)(phenyl)methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isobutoxyphenyl)(phenyl)methanone oxime is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.344 g/mol. It is used primarily in scientific research due to its unique properties, which allow for innovative studies and breakthroughs in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isobutoxyphenyl)(phenyl)methanone oxime typically involves the reaction of (4-Isobutoxyphenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: The process may include steps such as crystallization and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: (4-Isobutoxyphenyl)(phenyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
(4-Isobutoxyphenyl)(phenyl)methanone oxime has diverse applications in scientific research:
Material Science: It is explored for potential use in two-dimensional materials, leading to the development of new materials with unique properties.
Optoelectronic Devices: Its properties are studied for potential use in optoelectronic devices, which could result in improved performance of these devices.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of (4-Isobutoxyphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. For example, compounds structurally related to this compound have been studied for their potential in cancer therapy by inhibiting tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle, and inducing apoptosis. Additionally, it may inhibit enzymes such as 4-Hydroxyphenylpyruvate dioxygenase, which is a vital target for herbicide discovery.
Comparación Con Compuestos Similares
(4-Octyloxyphenyl)(phenyl)methanone oxime: Similar in structure but with an octyloxy group instead of an isobutoxy group.
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: A compound from the phenstatin family with potent cytotoxicity against tumor cell lines.
Aryl-naphthyl methanone derivatives: Designed as potential herbicides with preferential herbicidal activity.
Uniqueness: (4-Isobutoxyphenyl)(phenyl)methanone oxime is unique due to its specific isobutoxy substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in material science and optoelectronics.
Propiedades
IUPAC Name |
(NE)-N-[[4-(2-methylpropoxy)phenyl]-phenylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-15(9-11-16)17(18-19)14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKEOXUVYADAV-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2935981.png)

![N-[4,5-Bis-(2-chloro-phenyl)-thiazol-2-yl]-2-chloro-acetamide](/img/structure/B2935984.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2935991.png)
![N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2935993.png)


![2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid](/img/structure/B2935996.png)

![2-(4-{[(1-cyanocycloheptyl)carbamoyl]methyl}piperazin-1-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2936000.png)
![1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B2936001.png)

